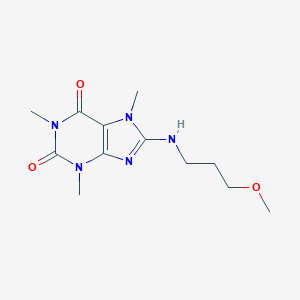

Caffeine, 8-((3-methoxypropyl)amino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caffeine, 8-((3-methoxypropyl)amino)-, is a psychoactive substance that is commonly found in coffee, tea, and other beverages. It is a central nervous system stimulant that is widely used for its ability to increase alertness and improve cognitive function. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of caffeine.

作用機序

The mechanism of action of caffeine is complex and not fully understood. It is known to act on several different neurotransmitter systems in the brain, including adenosine, dopamine, and acetylcholine. Caffeine is believed to exert its effects by blocking the action of adenosine, which is a neurotransmitter that is involved in the regulation of sleep and wakefulness. By blocking adenosine, caffeine increases the activity of other neurotransmitter systems in the brain, leading to increased alertness and cognitive function.

生化学的および生理学的効果

Caffeine has a number of biochemical and physiological effects on the body. It is known to increase heart rate and blood pressure, as well as stimulate the release of adrenaline. Caffeine also has a diuretic effect, which can lead to increased urine production. In addition, caffeine has been shown to increase metabolic rate and fat oxidation, which has led to its use as a weight loss aid.

実験室実験の利点と制限

Caffeine has several advantages as a tool for scientific research. It is relatively safe and easy to administer, and its effects are well-documented and consistent. Additionally, caffeine is widely available and relatively inexpensive, making it an attractive option for researchers with limited resources. However, there are also limitations to the use of caffeine in lab experiments. For example, caffeine can have different effects on different individuals, depending on factors such as age, sex, and genetic makeup. Additionally, caffeine can interact with other substances, such as medications, which can complicate the interpretation of research results.

将来の方向性

There are many potential future directions for research on caffeine. One area of interest is the development of new caffeine-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the study of the long-term effects of caffeine on cognitive function and brain health. Additionally, there is growing interest in the use of caffeine as a performance-enhancing drug in sports, which has led to calls for more research on the potential benefits and risks of caffeine use in athletes.

Conclusion:

Caffeine, 8-((3-methoxypropyl)amino)-, is a widely used psychoactive substance that has many scientific research applications. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there is growing interest in its potential therapeutic uses. While there are limitations to the use of caffeine in lab experiments, it remains a valuable tool for researchers studying the effects of central nervous system stimulants on cognitive function and athletic performance. As research on caffeine continues, it is likely that new and exciting applications for this versatile substance will be discovered.

合成法

Caffeine can be synthesized in a laboratory setting through a variety of methods. One common method involves the extraction of caffeine from natural sources, such as coffee beans or tea leaves. Another method involves the chemical synthesis of caffeine from simpler precursor molecules. Regardless of the method used, the synthesis of caffeine requires a high degree of precision and expertise.

科学的研究の応用

Caffeine has a wide range of scientific research applications. It is commonly used as a tool in neuroscience research to study the effects of central nervous system stimulants on cognitive function. Caffeine has also been shown to have potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, caffeine is often used in sports medicine research to study the effects of caffeine on athletic performance.

特性

CAS番号 |

95982-26-6 |

|---|---|

製品名 |

Caffeine, 8-((3-methoxypropyl)amino)- |

分子式 |

C12H19N5O3 |

分子量 |

281.31 g/mol |

IUPAC名 |

8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14) |

InChIキー |

ZZQHGKMTMAORFI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

正規SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

その他のCAS番号 |

95982-26-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。